molecular formula C14H18N2O B4303223 3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one

3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one

Cat. No.: B4303223
M. Wt: 230.31 g/mol
InChI Key: WBCCWSOLJDIKQB-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylhydrazino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a phenyl group and a dimethylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one typically involves the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to methylation using dimethyl sulfate or a similar methylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylhydrazino)-5-phenylcyclohex-2-en-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oximes or hydrazones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-(2,2-Dimethylhydrazino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylhydrazino)-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of a cyclohexene ring, phenyl group, and dimethylhydrazino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(2,2-dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(2)15-13-8-12(9-14(17)10-13)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCWSOLJDIKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC1=CC(=O)CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one
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3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one
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3-(2,2-Dimethylhydrazinyl)-5-phenylcyclohex-2-en-1-one
Reactant of Route 6
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